molecular formula C16H17NO2 B291303 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide

2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide

Cat. No. B291303
M. Wt: 255.31 g/mol
InChI Key: BRNABSHYAZKDGU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide, also known as 4-MeO-PMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and hallucinogenic effects. However,

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide involves its binding to serotonin receptors in the brain. This leads to the activation of intracellular signaling pathways that result in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for the stimulant and hallucinogenic effects of 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide include increased heart rate, blood pressure, and body temperature. It also leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects contribute to its stimulant and hallucinogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide in lab experiments is its potent serotonin receptor agonist activity. This makes it a useful tool for studying the role of serotonin receptors in the brain. However, its psychoactive effects and potential for abuse make it a limited tool for studying other aspects of neuroscience.

Future Directions

Future research on 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide could focus on its potential therapeutic applications. Its potent serotonin receptor agonist activity suggests that it could be useful in treating conditions such as depression and anxiety. Additionally, further studies could investigate the long-term effects of 2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide on the brain and behavior.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. This activity has been linked to its hallucinogenic effects.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)17-16(18)11-13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

BRNABSHYAZKDGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-methoxy-phenyl)-acetic acid methyl ester Compound 22a was reacted with p-toluidine and sodium hydride in DMSO at room temperature to provide 2-(4-methoxy-phenyl)-N-p-tolyl-acetamide Compound 22b.
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